3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine
CAS No.: 896058-53-0
Cat. No.: VC7030330
Molecular Formula: C16H11ClFN3S
Molecular Weight: 331.79
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 896058-53-0 |
---|---|
Molecular Formula | C16H11ClFN3S |
Molecular Weight | 331.79 |
IUPAC Name | 3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine |
Standard InChI | InChI=1S/C16H11ClFN3S/c17-13-2-1-3-14(18)12(13)10-22-16-5-4-15(20-21-16)11-6-8-19-9-7-11/h1-9H,10H2 |
Standard InChI Key | QGUALCGJXNGCIA-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)CSC2=NN=C(C=C2)C3=CC=NC=C3)F |
Introduction
3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a complex organic compound belonging to the pyridazine class, which is a type of heterocyclic aromatic organic compound. It features a pyridazine ring, a pyridine moiety, and a thioether linkage with a chlorofluorobenzyl group. This compound is of interest in medicinal chemistry due to its potential biological activities.
Chemical Formula and Molecular Weight
Key Chemical Features
-
Thioether Linkage: The compound contains a sulfur atom bonded to carbon atoms, forming a thioether group.
-
Halogen Substituents: Chlorine and fluorine atoms are present, influencing its reactivity and potential biological interactions.
-
Pyridine Moiety: The pyridin-4-yl group is known for its role in biological activity, particularly in drug design.
Synthesis and Chemical Reactions
The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine typically involves multi-step organic reactions. These may include the formation of the pyridazine ring and subsequent functionalization with the chlorofluorobenzyl and pyridin-4-yl groups. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Potential Applications
Compounds with similar structures to 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine are often explored for their potential in medicinal chemistry. Their unique structural features may impart interesting biological activities, making them candidates for drug development.
Stability and Reactivity
-
Compounds with similar structures exhibit significant stability and controlled reactivity under standard laboratory conditions.
-
The presence of halogen atoms and the thioether linkage can influence its reactivity and interactions with biological targets.
Biological Activity
-
The pyridine moiety is known for its role in biological activity, particularly in drug design.
-
Further research is needed to fully understand the biological activities of this specific compound.
Data Table
Property | Value | Description |
---|---|---|
Molecular Formula | C16H11ClFN3S | Composition of carbon, hydrogen, chlorine, fluorine, nitrogen, and sulfur atoms. |
Molecular Weight | 331.8 g/mol | Approximate weight of the molecule. |
Pyridazine Ring | Present | Heterocyclic aromatic ring structure. |
Thioether Linkage | Present | Sulfur atom bonded to carbon atoms. |
Halogen Substituents | Chlorine and Fluorine | Influence reactivity and biological interactions. |
Pyridine Moiety | Pyridin-4-yl | Known for biological activity in drug design. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume